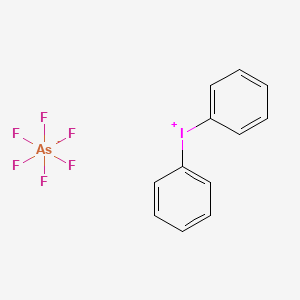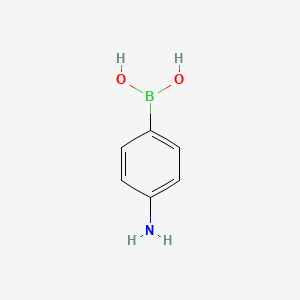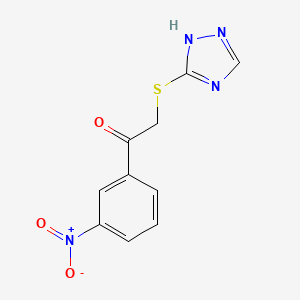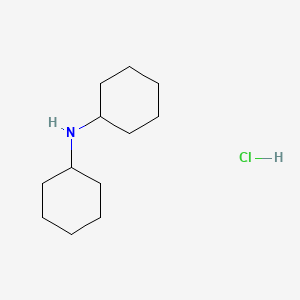
Diphenyliodonium hexafluoroarsenate
Overview
Description
Diphenyliodonium hexafluoroarsenate, also known as Iodonium hexafluoroarsenate , is a chemical compound with the molecular formula C12H10AsF6I and a molecular weight of 470.02 g/mol . It is commonly used in proteomics research applications . The compound exists as crystalline solids and has intriguing properties due to its unique structure.
Chemical Reactions Analysis
Diphenyliodonium hexafluoroarsenate is primarily utilized as a cationic photoinitiator in polymerization reactions. When exposed to UV or visible light, it undergoes homolytic cleavage , generating iodonium radicals . These radicals initiate polymerization processes, especially in the presence of epoxides . Researchers have investigated its compatibility with various monomers and explored its applications in photopolymerization.
Physical And Chemical Properties Analysis
Scientific Research Applications
Visible Light-Induced Cationic Photopolymerization
Diphenyliodonium hexafluoroarsenate is used in visible light-induced cationic photopolymerization . It is used to initiate the fast curing of bisphenol-A epoxy resin (E51) under visible light, avoiding traditional UV light sources that have high energy and high radiation . This application is particularly useful in industries such as coating, food packing, and material forming and processing .
Sensitizing Agent for Organic Dyes
Diphenyliodonium hexafluoroarsenate is used as a sensitizing agent for new benzothiadiazole-based long-wavelength organic dyes . These dyes are prepared for effectively sensitizing diphenyliodonium hexafluoroarsenate to initiate the fast curing of bisphenol-A epoxy resin (E51) under visible light .
Photochemical Reactivity
The photochemical reactivity of a polyimide containing epoxy groups was studied in the presence of diphenyliodonium hexafluoroarsenate . The extent of ring-opening polymerization of epoxy groups was influenced by photoirradiation and post-cure conditions .
Photo-Acid Generator
Diphenyliodonium hexafluoroarsenate is used as a photo-acid generator . It influences the photoreactivity of photosensitive polyimides, which are used as high-temperature insulators and dielectrics, coatings, adhesives, and matrices for high-performance composites .
High Photoactivity
Diphenyliodonium hexafluoroarsenate exhibits unexpectedly high photoactivity . This property makes it useful in various applications where high photoactivity is required .
Use in Photoinitiators
Diphenyliodonium hexafluoroarsenate is used in photoinitiators . A broader spectrum can be matched by adding dye sensitizers to improve the visible-light initiation activity of diphenyliodonium hexafluoroarsenate, and thus, the epoxides can be initiated to crosslink under visible light .
Mechanism of Action
- Role : By blocking these enzymes, DPI-AsF₆ prevents the degradation of cAMP (cyclic adenosine monophosphate), which is an inhibitor of platelet function. Elevated cAMP levels inhibit platelet aggregation and the response to ADP .
Target of Action
Mode of Action
properties
IUPAC Name |
diphenyliodanium;hexafluoroarsenic(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.AsF6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4,5,6)7/h1-10H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGZTBBPOZNSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[As-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10AsF6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886495 | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62613-15-4 | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62613-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium hexafluoroarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Diphenyliodonium hexafluoroarsenate acts as a photoacid generator (PAG). Upon UV irradiation, it undergoes photolysis, generating a strong acid, often hexafluoroarsenic acid (HAsF6) [, , ]. This acid then initiates cationic polymerization reactions, particularly effective for monomers like epoxides [, , ].
A: Diphenyliodonium hexafluoroarsenate offers several advantages as a photoinitiator. It exhibits high reactivity upon UV exposure, leading to rapid curing processes [, ]. Additionally, it demonstrates good solubility in common solvents, facilitating its incorporation into various resin formulations [, ]. The ability to tailor the curing process by controlling the irradiation time and post-cure conditions makes it versatile for diverse applications [].
A: Yes, research has explored the kinetics of Diphenyliodonium hexafluoroarsenate-mediated polymerization. Studies demonstrate that the reaction involves a chemical amplification process, where a single acid molecule generated by DPI-AsF6 can initiate the polymerization of multiple monomer units [, ]. This amplification contributes to its efficiency as a photoinitiator. The activation energy for epoxy polymerization using DPI-AsF6 has been determined to be relatively low, around 6 kJ/mol for certain polyimide systems, highlighting its effectiveness even at lower temperatures [].
A: Yes, the type of PAG significantly influences photocuring. For instance, replacing Diphenyliodonium hexafluoroarsenate with diphenyl-iodonium 9,10-dimethylanthracene-2-sulfonate (DIAS) as the PAG resulted in a notable decrease in irradiation time required to achieve a similar level of monomer conversion. This improvement is attributed to DIAS's different absorption spectrum, allowing it to utilize a wider range of UV wavelengths for photolysis [].
A: While predominantly known for epoxy curing, research has explored Diphenyliodonium hexafluoroarsenate's potential in other areas. One notable example is its use in doping polypyrrole, a conducting polymer. Upon UV irradiation in the presence of DPI-AsF6, polypyrrole films exhibited a significant increase in conductivity []. This suggests its possible utility in developing photo-responsive materials or devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-nitrophenyl)-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224230.png)

![[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B1224234.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1224238.png)

![4-Bromobenzenesulfonic acid (1,3-dioxo-2-benzo[de]isoquinolinyl) ester](/img/structure/B1224241.png)
![1-(4-Bromophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B1224242.png)

![4-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]methyl]-3,5-dimethylisoxazole](/img/structure/B1224248.png)
![Benzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1224250.png)
![N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224251.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one](/img/structure/B1224252.png)

![(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1224255.png)